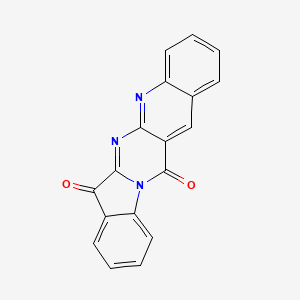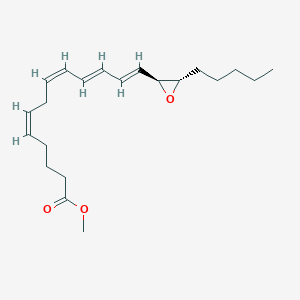
14,15-Leukotriene A4 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,15-Leukotriene A4 Methyl Ester is a synthetic derivative of Leukotriene A4, a naturally occurring eicosanoid involved in inflammatory responses. This compound is primarily used in research to study the biological effects of leukotrienes, which are lipid mediators that play a crucial role in inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14,15-Leukotriene A4 Methyl Ester involves the esterification of Leukotriene A4. One common method includes the use of triethylamine and hexane as solvents. The reaction typically proceeds under mild conditions to avoid the degradation of the sensitive epoxide ring .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. The compound is often produced in solution form to maintain stability and purity .
Chemical Reactions Analysis
Types of Reactions: 14,15-Leukotriene A4 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroxy derivatives.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols and amines are employed under mild conditions
Major Products:
Oxidation: 14,15-Dihydroxy derivatives.
Reduction: 14,15-Diol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
14,15-Leukotriene A4 Methyl Ester is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the reactivity and stability of leukotriene derivatives.
Biology: To investigate the role of leukotrienes in cellular signaling and inflammation.
Medicine: As a tool to understand the mechanisms of inflammatory diseases and to develop potential therapeutic agents.
Industry: In the development of anti-inflammatory drugs and as a reference compound in quality control .
Mechanism of Action
14,15-Leukotriene A4 Methyl Ester exerts its effects by inhibiting Leukotriene A4 hydrolase, an enzyme involved in the biosynthesis of Leukotriene B4, a potent pro-inflammatory mediator. By inhibiting this enzyme, the compound reduces the production of Leukotriene B4, thereby modulating inflammatory responses. The molecular targets include the active site of Leukotriene A4 hydrolase, and the pathways involved are part of the arachidonic acid metabolism .
Comparison with Similar Compounds
Leukotriene A4: The parent compound, which is less stable and more reactive.
Leukotriene B4: A downstream product with potent pro-inflammatory effects.
Leukotriene C4: Another derivative involved in inflammatory responses
Uniqueness: 14,15-Leukotriene A4 Methyl Ester is unique due to its stability and ease of handling compared to its parent compound, Leukotriene A4. Its methyl ester form allows for more controlled studies and applications in research, making it a valuable tool for investigating leukotriene biology and developing therapeutic agents .
Properties
Molecular Formula |
C21H32O3 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
methyl (5Z,8Z,10E,12E)-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-5,8,10,12-tetraenoate |
InChI |
InChI=1S/C21H32O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-11,14,17,19-20H,3-4,6,12-13,15-16,18H2,1-2H3/b7-5-,10-8-,11-9+,17-14+/t19-,20-/m0/s1 |
InChI Key |
WZOQRPCNKHTNMT-CSQRZUOSSA-N |
Isomeric SMILES |
CCCCC[C@H]1[C@@H](O1)/C=C/C=C/C=C\C/C=C\CCCC(=O)OC |
Canonical SMILES |
CCCCCC1C(O1)C=CC=CC=CCC=CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


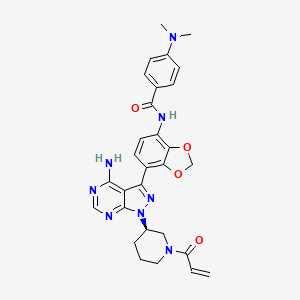

![3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide](/img/structure/B12371552.png)


![7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide](/img/structure/B12371563.png)
![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)
![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)

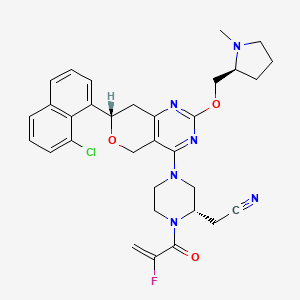
![17-Methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one](/img/structure/B12371602.png)
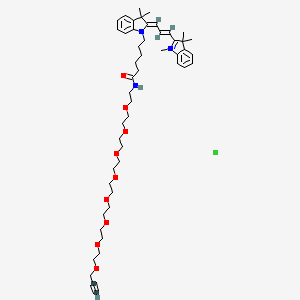
![disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate](/img/structure/B12371613.png)
